molecular formula C25H21N3O3S B2730092 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921839-74-9

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2730092
CAS No.: 921839-74-9
M. Wt: 443.52
InChI Key: QTHYUEYSSMVJMF-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a high-purity synthetic compound intended for research applications. This chemically complex molecule is built on a [1,1'-biphenyl]-4-carboxamide core, a structure recognized in medicinal chemistry for its potential to interact with various biological targets . The compound further features a pyridazine ring substituted with an ethylsulfonyl group, a motif often associated with modulating the physicochemical properties and bioactivity of molecules . Its structural analogs have been investigated in scientific research for their potential as modulators of enzymatic activity, such as dipeptidyl peptidase 4 (DPP-4), suggesting its value as a chemical tool or building block in early-stage drug discovery programs . Researchers can utilize this compound in areas including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. The presence of the carboxamide linkage and the sulfonyl group offers potential points for further chemical modification, enhancing its versatility in exploratory chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-2-32(30,31)24-17-16-23(27-28-24)20-12-14-22(15-13-20)26-25(29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-17H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHYUEYSSMVJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethylsulfonyl group is introduced through sulfonation reactions, and the biphenyl carboxamide moiety is attached via amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced amides, and substituted phenyl compounds. These products can have distinct pharmacological properties and are often studied for their potential therapeutic benefits .

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous biphenyl carboxamide derivatives reported in the literature, focusing on structural features, synthesis methodologies, and physicochemical properties.

Key Observations:

Backbone Consistency : All compounds share the biphenyl carboxamide scaffold, but substituents vary significantly. The target compound’s pyridazine-ethylsulfonyl group distinguishes it from cycloalkyl (e.g., Compound 7) or sulfonamide-linked analogs (e.g., Compound 13a).

Synthetic Efficiency : Yields for analogs range from 50% to 84%, with automated flash chromatography and precipitation being standard purification methods . The target compound’s synthesis likely employs similar coupling strategies but may require specialized handling for the ethylsulfonyl-pyridazine moiety.

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound are unavailable, SAR trends from analogous compounds suggest:

  • Cycloalkyl Substituents (e.g., Compounds 7–9): Bulky hydrophobic groups may improve membrane permeability but reduce aqueous solubility. For example, Compound 8’s decahydronaphthalenyl group could enhance lipid bilayer penetration .
  • Sulfonamide/Sulfonyl Groups (e.g., Compound 13a vs. Compound 13a’s benzyloxy group further augments aromatic stacking, a feature absent in the target .
  • Chlorination Effects : Compound 13a’s 3',5'-dichloro substitution on the biphenyl ring may increase metabolic stability compared to the target’s unhalogenated structure .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 921545-19-9) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of the compound is C24H26N4O5S2C_{24}H_{26}N_{4}O_{5}S_{2}, and it has a molecular weight of 514.6 g/mol. The structure features a biphenyl core, a pyridazine ring, and an ethylsulfonyl group, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antimicrobial Activity : The sulfonamide functional group is known for its antibacterial properties, primarily by inhibiting bacterial dihydropteroate synthase, essential for folate synthesis in bacteria. This mechanism is crucial for combating infections caused by resistant strains.
  • Inhibition of Signaling Pathways : The compound may act as an inhibitor of the hedgehog signaling pathway, which is implicated in cellular growth and differentiation. This suggests potential applications in cancer therapy.

Biological Activity Data

Activity Type Description Reference
AntibacterialInhibits Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM
AntifungalExhibits significant antifungal activity against Candida species
Biofilm InhibitionModerate-to-good activity against MRSA and SE biofilms
Anti-cancer PotentialPotential inhibitor of the hedgehog signaling pathway

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and Enterococcus faecalis, showing bactericidal action with a focus on inhibiting protein synthesis pathways. The minimal inhibitory concentration (MIC) values indicated strong potential for clinical application against resistant strains .
  • Biofilm Disruption : The compound demonstrated significant biofilm inhibition against MRSA and Staphylococcus epidermidis (SE), outperforming traditional antibiotics like ciprofloxacin in certain assays. This property is particularly important in treating chronic infections where biofilm formation complicates therapy .
  • Cancer Research Applications : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by disrupting critical signaling pathways involved in cancer progression. The ethylsulfonyl group enhances solubility and reactivity, making it a candidate for further investigation in oncological therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by sulfonylation and pyridazine functionalization. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling aryl halides with boronic acids .
  • Sulfonylation with ethylsulfonyl chloride under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 6–8 hours .
  • Purification via automated flash chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
    • Optimization : Monitor reaction progress with TLC/HPLC and adjust catalyst loading (1–5 mol%) or solvent polarity (DMF vs. THF) to improve yields (>70%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • ¹H/¹³C NMR to confirm regiochemistry of the pyridazine and biphenyl moieties (e.g., aromatic proton splitting patterns) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?

  • Approach :

  • Synthesize derivatives with modifications to the ethylsulfonyl group (e.g., replacing with methylsulfonyl or aryl sulfonamides) .
  • Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with IC₅₀ values .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
    • Case Study : Replacing the ethylsulfonyl group with a trifluoromethyl sulfonamide increased metabolic stability but reduced solubility .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Troubleshooting :

  • Validate target specificity using knockout cell lines or competitive binding assays .
  • Compare pharmacokinetic profiles (e.g., plasma protein binding, logP) to identify off-target effects .
  • Replicate assays under standardized conditions (pH, temperature, and serum content) .
    • Example : Discrepancies in anti-inflammatory activity were traced to differences in cellular uptake rates between primary macrophages and immortalized cell lines .

Q. What are the key stability challenges for this compound under physiological conditions, and how can they be mitigated?

  • Degradation Pathways :

  • Hydrolysis of the sulfonamide group in acidic environments (e.g., gastric fluid) .
  • Oxidation of the pyridazine ring in the presence of reactive oxygen species .
    • Solutions :
  • Formulate with enteric coatings to protect against stomach acid .
  • Add antioxidants (e.g., ascorbic acid) to storage buffers .
    • Analytical Support : Stability studies using accelerated degradation conditions (40°C/75% RH) and LC-MS to identify degradation products .

Methodological Guidance

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of this compound?

  • Protocol :

  • Use rodent models (e.g., xenograft mice for oncology) with doses adjusted by body surface area (e.g., 10–50 mg/kg/day) .
  • Measure plasma concentrations via LC-MS/MS to calculate AUC and half-life .
  • Perform histopathology on target organs (liver, kidneys) to assess toxicity .
    • Controls : Include a vehicle group and a reference drug (e.g., doxorubicin for anticancer studies) .

Q. What computational tools are recommended for predicting metabolite profiles?

  • Software :

  • Meteor Nexus for simulating Phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
  • SwissADME to estimate physicochemical properties (e.g., logP, topological polar surface area) .
    • Validation : Compare in silico predictions with in vitro microsomal assays (human liver microsomes) .

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